molecular formula C8H8Cl2N2O2S B12921600 2-((4,6-Dichloropyrimidin-2-yl)thio)ethyl acetate

2-((4,6-Dichloropyrimidin-2-yl)thio)ethyl acetate

Cat. No.: B12921600
M. Wt: 267.13 g/mol
InChI Key: VRKIBUUGFPNGFM-UHFFFAOYSA-N
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Description

2-((4,6-Dichloropyrimidin-2-yl)thio)ethyl acetate is an organic compound with the molecular formula C8H8Cl2N2O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dichloropyrimidin-2-yl)thio)ethyl acetate typically involves the reaction of 4,6-dichloropyrimidine with thioethanol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the overall cost of production .

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Dichloropyrimidin-2-yl)thio)ethyl acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-((4,6-Dichloropyrimidin-2-yl)thio)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4,6-Dichloropyrimidin-2-yl)thio)ethyl acetate is unique due to the presence of both the thioether and acetate groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H8Cl2N2O2S

Molecular Weight

267.13 g/mol

IUPAC Name

2-(4,6-dichloropyrimidin-2-yl)sulfanylethyl acetate

InChI

InChI=1S/C8H8Cl2N2O2S/c1-5(13)14-2-3-15-8-11-6(9)4-7(10)12-8/h4H,2-3H2,1H3

InChI Key

VRKIBUUGFPNGFM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCSC1=NC(=CC(=N1)Cl)Cl

Origin of Product

United States

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